[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid
Overview
Description
[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a boron atom bonded to a phenyl ring, which is further attached to a pentafluorosulfur group. The presence of both boron and sulfur in the molecule allows for a variety of chemical reactions and applications, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid typically involves the use of boronic acids and pentafluorosulfur reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions include boronic esters, borates, borohydrides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid exerts its effects involves the interaction of the boron atom with biological molecules. In BNCT, the boron atom captures neutrons and undergoes a nuclear reaction that produces high-energy particles, which can destroy cancer cells . The pentafluorosulfur group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
4-Dihydroxyboryl-2-[18F]fluorophenylalanine: Used in PET imaging and BNCT.
4-Borono-2-[18F]fluoro-l-phenylalanine: Another compound used in BNCT and PET imaging.
Uniqueness
[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties compared to other boron-containing compounds. This group enhances the compound’s stability and reactivity, making it particularly useful in applications requiring high precision and reliability.
Biological Activity
[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid is a specialized boronic acid derivative that has garnered attention for its unique chemical properties and potential biological applications. This compound is particularly noted for its role in various scientific fields, including medicinal chemistry and biochemistry, where it is explored for therapeutic applications such as cancer treatment and imaging techniques.
The biological activity of this compound is primarily attributed to the interaction of the boron atom with biological molecules. In the context of Boron Neutron Capture Therapy (BNCT) , this compound can capture thermal neutrons, leading to nuclear reactions that produce high-energy particles capable of selectively destroying tumor cells while sparing surrounding healthy tissue. This mechanism highlights its potential as a targeted cancer therapy agent.
1. Cancer Treatment
- Boron Neutron Capture Therapy : The compound is being investigated for its efficacy in BNCT, which targets tumor cells with boron-containing compounds. The unique pentafluorosulfur group enhances its stability and reactivity, making it suitable for high-precision applications in cancer treatment.
2. Imaging Techniques
- Positron Emission Tomography (PET) : Research is ongoing into the use of this compound as a diagnostic agent in PET imaging. Its ability to bind selectively to biological targets may help visualize metabolic processes in vivo.
3. Organic Synthesis
- This compound serves as a reagent in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds. Its unique properties facilitate complex synthetic pathways in pharmaceutical development.
Comparative Analysis with Similar Compounds
Compound Name | Application Area | Unique Features |
---|---|---|
4-Dihydroxyboryl-2-[18F]fluorophenylalanine | PET imaging, BNCT | Utilizes fluorine for enhanced imaging capabilities |
4-Borono-2-[18F]fluoro-l-phenylalanine | BNCT, PET imaging | Similar structure but different fluorine substitution |
This compound | BNCT, PET imaging | Unique pentafluorosulfur group enhances stability |
Case Studies and Research Findings
Research has demonstrated the promising biological activity of boronic acids, including this compound. A study highlighted that phenylboronic acids exhibit potent inhibitory effects on various cancer cell lines by targeting Rho family GTP-binding proteins, which are crucial for cell migration and proliferation. Treatment with phenylboronic acids led to decreased activities of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells .
Another study indicated that boronic acids possess antimicrobial properties by inhibiting leucyl-tRNA synthetase, which disrupts protein synthesis in microorganisms. This suggests that this compound could be explored for its potential antimicrobial applications as well .
Properties
IUPAC Name |
[4-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJOBVXWUWODSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(F)(F)(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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